molecular formula C18H21F3N2O3 B5623286 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2,2,2-trifluoroethyl)benzamide

4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B5623286
M. Wt: 370.4 g/mol
InChI Key: TZZUMZALFLZBBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules related to piperidine derivatives often involves multi-step reactions including bromination, reduction, and elimination reactions. For instance, derivatives of piperidine have been synthesized through a series of steps starting from basic piperidin-4-one and undergoing further reactions to yield novel compounds with potential CCR5 antagonist activity (Bi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be extensively characterized using techniques such as 1H NMR, 13C NMR, and MS. These methods provide detailed insights into the molecular configuration, confirming the presence of key functional groups and the overall structural framework of the compound. For example, novel piperidine derivatives have been characterized to confirm their structure and potential as anti-acetylcholinesterase agents (Sugimoto et al., 1990).

Chemical Reactions and Properties

Piperidine derivatives can participate in a variety of chemical reactions, influenced by their functional groups. The presence of the piperidine ring, for example, is known to play a significant role in the chemical reactivity and biological activity of these compounds. The synthesis of specific piperidine derivatives has led to compounds with significant biological activities, showcasing the diverse chemical properties of these molecules (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by their specific functional groups and molecular geometry. For instance, the synthesis and characterization of specific piperidine derivatives have revealed their crystalline structures, which are crucial for understanding their physical properties and reactivity (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity towards various reagents, are shaped by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting the compound's behavior in chemical reactions. Studies on the synthesis and reactivity of such derivatives provide insights into their chemical behavior and potential applications (Lebold et al., 2009).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include looking at the specific proteins or enzymes it binds to and how this affects cellular processes .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at safety precautions that need to be taken when handling the compound .

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3/c19-18(20,21)11-22-16(24)12-3-5-14(6-4-12)26-15-7-9-23(10-8-15)17(25)13-1-2-13/h3-6,13,15H,1-2,7-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZUMZALFLZBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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